Isochamuvaritin
Description
Isochamuvaritin is a cytotoxic C₂ benzyl dihydrochalcone isolated from the roots of Uvaria acuminata (Jian Zi Yu Pan) . It is characterized as a white crystalline compound with significant activity against human cancer cell lines, particularly HL-60 leukemia cells, as demonstrated via WST-8 assays . Its molecular structure features a chalcone backbone with benzyl substitutions, which are critical for its bioactivity . This compound contributes to the broader pharmacological profile of U. acuminata, which includes anticancer, antimicrobial, and antimalarial properties .
Properties
Molecular Formula |
C29H24O5 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
1-[1,3-dihydroxy-2-[(2-hydroxyphenyl)methyl]-9H-xanthen-4-yl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C29H24O5/c30-23-12-6-4-10-19(23)16-21-27(32)22-17-20-11-5-7-13-25(20)34-29(22)26(28(21)33)24(31)15-14-18-8-2-1-3-9-18/h1-13,30,32-33H,14-17H2 |
InChI Key |
VBENIJLFKRPAAF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2OC3=C(C(=C(C(=C31)O)CC4=CC=CC=C4O)O)C(=O)CCC5=CC=CC=C5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Acumitin
- Source : Co-isolated with Isochamuvaritin from U. acuminata .
- Structure : A C₂ benzyl dihydrochalcone analog, likely differing in substituent positions or stereochemistry .
- Key Difference : Structural variations may influence target specificity or potency, though detailed mechanistic studies are lacking.
2.2. Isochaihulactone
- Source : Obtained from Bupleurum scorzonerifolium (HONG CHAI HU) roots .
- Structure : A white needle crystal (m.p. 137–138°C) with an unspecified chalcone or lactone backbone .
- Pharmacological Activity: Demonstrates cytotoxicity (e.g., KB cells) and immunosuppression by inhibiting IL-2 secretion .
- Key Difference: Broader immunomodulatory effects compared to this compound, suggesting divergent molecular targets.
2.3. Isochamaejasmin
- Source : Derived from Stellera chamaejasme (LANG DU) .
- Pharmacological Activity : Anticancer and chemopreventive properties, though specific mechanisms (e.g., apoptosis induction) are unelucidated .
- Key Difference : Lacks reported cytotoxicity against leukemia cells, indicating tissue-selective activity.
Comparative Data Table
Research Findings and Mechanistic Insights
- This compound and Acumitin : Both compounds are central to U. acuminata's antitumor effects. A 2004 study highlighted their strong cytotoxicity in HL-60 cells, though exact IC₅₀ values remain unreported .
- Isochaihulactone: Unique immunosuppressive activity via IL-2 suppression distinguishes it from this compound, which lacks reported immunomodulatory effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
